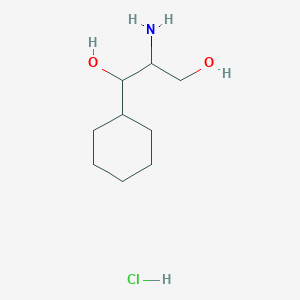

2-Amino-1-cyclohexylpropane-1,3-diol hydrochloride

Beschreibung

2-Amino-1-cyclohexylpropane-1,3-diol hydrochloride is a synthetic organic compound characterized by a propane-1,3-diol backbone with an amino group at position 2 and a cyclohexyl substituent at position 1. The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and biochemical applications.

Eigenschaften

IUPAC Name |

2-amino-1-cyclohexylpropane-1,3-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c10-8(6-11)9(12)7-4-2-1-3-5-7;/h7-9,11-12H,1-6,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXDQKSQHYXWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(CO)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-cyclohexylpropane-1,3-diol hydrochloride typically involves the reaction of cyclohexylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Amino-1-cyclohexylpropane-1,3-diol hydrochloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-cyclohexylpropane-1,3-diol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amines or esters.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-cyclohexylpropane-1,3-diol hydrochloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme kinetics and protein-ligand interactions.

Medicine: As a potential therapeutic agent in the treatment of certain diseases.

Industry: In the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-1-cyclohexylpropane-1,3-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism of action depends on the specific application and the molecular target involved .

Vergleich Mit ähnlichen Verbindungen

Structural Analog: Fingolimod Hydrochloride

Chemical Name: 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride CAS: 162359-56-0 Key Differences:

- Substituents : Fingolimod features a 4-octylphenylethyl group at position 2, whereas the target compound has a cyclohexyl group at position 1.

- Pharmacology : Fingolimod is a sphingosine-1-phosphate receptor modulator approved for relapsing multiple sclerosis . The cyclohexyl group in the target compound may confer distinct receptor-binding properties.

- Physicochemical Properties :

Table 1: Structural and Functional Comparison

Structural Analog: Tris-HCl (2-Amino-2-(hydroxymethyl)propane-1,3-diol HCl)

CAS : 1185-53-1

Key Differences :

Structural Analog: D-(+)-threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol HCl

CAS : 56724-21-1

Key Differences :

Pharmacologically Active Analog: Tramadol HCl

Chemical Name: 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol HCl CAS: Not explicitly listed Key Differences:

- Core Structure: Cyclohexanol backbone vs. propane-diol.

- Activity: Tramadol is an opioid analgesic with serotonin/norepinephrine reuptake inhibition . The target compound’s propane-diol structure may lack opioid receptor affinity but could share buffering or solubilizing roles.

Biologische Aktivität

2-Amino-1-cyclohexylpropane-1,3-diol hydrochloride (CAS No. 859053-29-5) is a compound of significant interest in both organic chemistry and biological research. Its structure allows it to interact with various biological targets, making it a potential candidate for therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

The synthesis of 2-Amino-1-cyclohexylpropane-1,3-diol hydrochloride typically involves the reaction of cyclohexylamine with glycidol in the presence of a solvent like ethanol or methanol and hydrochloric acid as a catalyst. The reaction is optimized for yield and purity through techniques such as recrystallization or chromatography.

The biological activity of 2-Amino-1-cyclohexylpropane-1,3-diol hydrochloride primarily stems from its ability to interact with specific enzymes and receptors. It can act as both an inhibitor and an activator, modulating various biochemical pathways. This dual functionality is crucial for its application in therapeutic contexts.

Enzyme Interaction

Research indicates that 2-Amino-1-cyclohexylpropane-1,3-diol hydrochloride can influence enzyme kinetics and protein-ligand interactions. It has been studied for its potential to inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic benefits in diseases characterized by dysregulated metabolism .

Therapeutic Potential

The compound has shown promise in various preclinical studies. For instance, it has been evaluated for its effects on cancer cell lines, demonstrating cytotoxic activity against MCF-7 (breast cancer) and HL-60 (leukemia) cells with IC50 values ranging from 4.7 nM to 19.8 nM . Such findings suggest its potential as an anticancer agent.

Case Studies

Several studies have highlighted the biological effects of 2-Amino-1-cyclohexylpropane-1,3-diol hydrochloride:

- Cytotoxicity in Cancer Cells : A study performed on different cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as a chemotherapeutic agent.

- Enzyme Inhibition : Another investigation focused on its role as an enzyme inhibitor showed that it could effectively modulate the activity of specific metabolic enzymes, leading to altered cellular metabolism that could be beneficial in treating metabolic disorders.

Comparative Analysis

To better understand the uniqueness of 2-Amino-1-cyclohexylpropane-1,3-diol hydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 2-Amino-1-cyclohexylpropane-1,3-diol | High | Enzyme inhibitor; anticancer properties |

| 2-Amino-1-cyclohexylpropane-1,3-diol acetate | Moderate | Similar enzyme interactions but less potent |

| 2-Amino-1-cyclohexylpropane-1,3-diol phosphate | Low | Different mechanism; primarily used as a buffer |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Amino-1-cyclohexylpropane-1,3-diol hydrochloride with high enantiomeric purity?

Methodological Answer:

- Cyclopropylation Step : Use a diazo compound and alkene reaction catalyzed by rhodium or copper to form the cyclopropyl intermediate. Ensure precise temperature control (e.g., 60–80°C) to minimize side products .

- Amination : React the intermediate with ammonia under high-pressure conditions (e.g., 5–10 bar) to introduce the amino group. Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective synthesis .

- Hydrochloride Formation : Treat the free amine with concentrated HCl in anhydrous ethanol, followed by recrystallization from acetone to achieve >98% purity. Monitor pH to avoid over-acidification .

Q. How should researchers characterize the crystalline structure and purity of this compound?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks. Compare with reference data from the Cambridge Structural Database .

- HPLC Analysis : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to assess purity. Retention time should align with standards (±0.2 min) .

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (expected >200°C) to confirm thermal stability. Deviations >5°C indicate impurities .

Advanced Research Questions

Q. How can computational methods optimize reaction parameters for synthesizing derivatives of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways. Software like Gaussian or ORCA can predict activation energies and transition states .

- Reaction Path Search Algorithms : Use artificial force-induced reaction (AFIR) methods to identify low-energy pathways for cyclopropylation and amination steps .

- Virtual Screening : Simulate 100+ experimental conditions (e.g., solvent polarity, catalyst loading) to prioritize high-yield scenarios. Validate top 3–5 conditions in lab trials .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) between experimental batches?

Methodological Answer:

- Multivariate Analysis : Apply principal component analysis (PCA) to NMR datasets to identify outlier batches. Use clustering algorithms to group spectra by impurity profiles .

- Cross-Validation : Compare IR spectra with computational predictions (e.g., using COSMO-RS) to detect solvent residues or hydrate formation. Confirm findings via Karl Fischer titration .

- Error-Tracing Workflow : Implement a feedback loop where inconsistent data triggers re-examination of reaction conditions (e.g., stoichiometry, quenching time) .

Q. What strategies enhance enantioselective catalysis for synthesizing chiral derivatives?

Methodological Answer:

- Chiral Ligand Design : Use phosphine-oxazoline (PHOX) ligands with Pd(0) catalysts for asymmetric C–N bond formation. Optimize ligand-to-metal ratios (1:1 to 2:1) .

- In Situ Monitoring : Employ circular dichroism (CD) spectroscopy to track enantiomeric excess (ee) during reactions. Adjust temperature/pH in real-time if ee drops below 90% .

- Dynamic Kinetic Resolution : Combine enzyme-catalyzed hydrolysis (e.g., lipase B) with racemization catalysts to achieve >99% ee in multi-step reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.